

Unveiling the Pharmacological Profile of Massonianoside B: A Technical Guide

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Compound of Interest

Compound Name: Massonianoside B

Cat. No.: B600568

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of **Massonianoside B**, a novel, selective inhibitor of the protein methyltransferase DOT1L. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of its mechanism of action, cellular effects, and therapeutic potential, particularly in the context of MLL-rearranged leukemias.

Core Pharmacological Properties

Massonianoside B has been identified as a potent and selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). This activity is central to its pharmacological effects.^{[1][2]}

Mechanism of Action

Massonianoside B functions as a competitive inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme.^{[1][2]} This binding prevents the catalytic transfer of a methyl group from SAM to H3K79, thereby inhibiting the enzyme's methyltransferase activity. Molecular docking studies have elucidated the probable binding interactions within the SAM pocket of DOT1L.^{[1][2]}

Quantitative Efficacy

The inhibitory potency of **Massonianoside B** against DOT1L has been quantified through in vitro enzymatic assays.

Parameter	Value	Reference
IC50 (DOT1L)	399 nM	[1]

This sub-micromolar IC50 value highlights the potent inhibitory activity of **Massonianoside B** against its target. The compound has also demonstrated high selectivity for DOT1L over other SAM-dependent protein methyltransferases.[1][2]

Cellular and Anti-Leukemic Activity

In cellular models of mixed-lineage leukemia (MLL)-rearranged leukemia, **Massonianoside B** exhibits significant anti-leukemic properties. These leukemias are oncogenically dependent on the activity of DOT1L.

Effects on Histone Methylation

Treatment of MLL-rearranged leukemia cells with **Massonianoside B** results in a dose-dependent reduction of H3K79 mono- and dimethylation.[1][2] This on-target cellular activity confirms the compound's ability to engage and inhibit DOT1L within a cellular context.

Anti-Proliferative and Pro-Apoptotic Effects

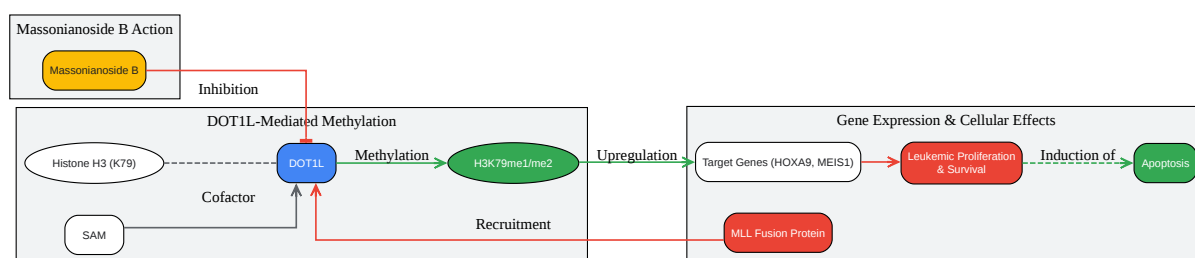
Massonianoside B selectively inhibits the proliferation of MLL-rearranged leukemia cells.[1][2] Furthermore, it induces apoptosis in these cancer cells, contributing to its anti-leukemic effect.[1][2]

Regulation of Gene Expression

A key consequence of DOT1L inhibition by **Massonianoside B** in MLL-rearranged leukemia cells is the downregulation of MLL fusion target genes.[1][2] Notably, the expression of critical leukemogenic genes such as HOXA9 and MEIS1 is suppressed.[1][2]

Signaling Pathway

The pharmacological activity of **Massonianoside B** is centered on the DOT1L signaling pathway, which plays a crucial role in the pathogenesis of MLL-rearranged leukemia. The following diagram illustrates this pathway and the inhibitory action of **Massonianoside B**.



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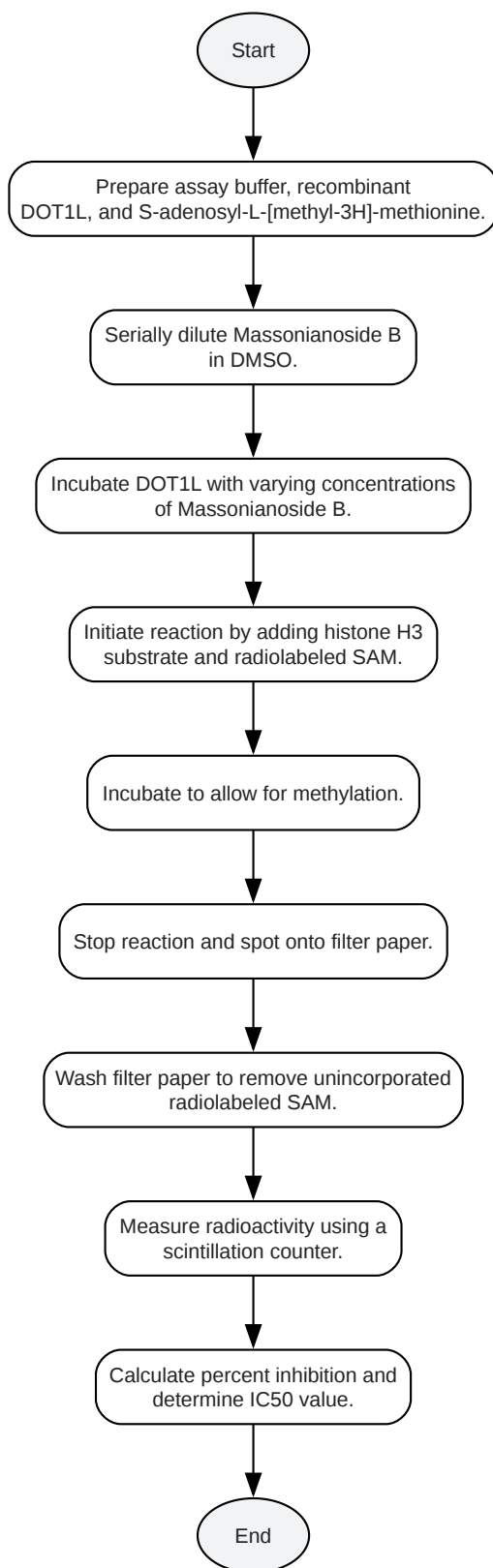
Inhibitory mechanism of **Massonianoside B** on the DOT1L signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the pharmacological profiling of **Massonianoside B**.

In Vitro DOT1L Inhibition Assay

This protocol outlines the determination of the IC₅₀ value of **Massonianoside B** against recombinant DOT1L.



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Workflow for the in vitro DOT1L enzymatic inhibition assay.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of **Massonianside B** on MLL-rearranged leukemia cell lines.

- **Cell Culture:** Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media and conditions.
- **Seeding:** Seed cells in 96-well plates at a predetermined density.
- **Treatment:** Treat cells with a serial dilution of **Massonianside B** or vehicle control (DMSO).
- **Incubation:** Incubate the plates for a specified period (e.g., 72 hours).
- **Viability Assessment:** Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- **Measurement:** Measure luminescence or absorbance according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay

This protocol outlines the detection of apoptosis in MLL-rearranged leukemia cells following treatment with **Massonianside B**.

- **Cell Treatment:** Treat MLL-rearranged leukemia cells with **Massonianside B** at various concentrations for a defined time.
- **Cell Harvesting:** Harvest the cells by centrifugation.
- **Staining:** Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.

- **Data Analysis:** Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group.

Western Blot for Histone Methylation

This protocol details the procedure for assessing the levels of H3K79 methylation in cells treated with **Massonianside B**.

- **Cell Lysis:** Lyse treated and untreated MLL-rearranged leukemia cells and extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein on a polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for H3K79me1, H3K79me2, and total Histone H3 (as a loading control).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Densitometry:** Quantify the band intensities to determine the relative levels of H3K79 methylation.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	188300-19-8	[3]
Molecular Formula	C ₂₅ H ₃₂ O ₁₀	[3]
Compound Type	Lignan	[3]
Appearance	Powder	[3]
Purity	95% - 99%	[3]

Conclusion

Massonianoside B represents a promising pharmacological agent with a well-defined mechanism of action as a selective DOT1L inhibitor. Its ability to modulate histone methylation, inhibit proliferation, and induce apoptosis in MLL-rearranged leukemia cells underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of **Massonianoside B** as a potential anti-cancer therapeutic.

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